5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
This compound is a structurally complex pyrimidine derivative featuring a hydrazone linkage and a substituted purine moiety. Its core structure includes a pyrimidine-2,4,6-trione (barbiturate-like) system fused with a 1,3-dimethylpurine-2,6-dione fragment via a hydrazone bridge. Crystallographic studies of analogous pyrimidine-trione derivatives, such as 5-[1-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)-2-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, reveal planar pyrimidine rings and hydrogen-bonded networks critical for stability . Synthesis typically involves multi-step reactions, including substitution and condensation under acidic or basic conditions, as seen in related pyrimidine-trione derivatives .
Properties
IUPAC Name |
8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O7/c1-6-7-34-9-10(28)8-27-12-13(23(2)18(32)26(5)16(12)31)20-17(27)22-21-11-14(29)24(3)19(33)25(4)15(11)30/h6,10,28-29H,1,7-9H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXUXWONFIYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CC(COCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with the molecular formula and a molecular weight of 476.45 g/mol. This compound is notable for its potential biological activities, which are the focus of this article.
Chemical Structure and Properties
The structure of the compound features a purine and pyrimidine core linked through a hydrazone moiety. The presence of functional groups such as allyloxy and hydroxypropyl suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising aspects:
- Antiproliferative Activity : Similar compounds have shown antiproliferative effects against various cancer cell lines. For instance, studies on related nitrogenous bases have indicated that modifications can enhance their efficacy against breast and colon cancer cells .
- Enzyme Inhibition : Compounds with similar structural motifs have demonstrated inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases . The specific effects of this compound on these enzymes require further investigation.
- Antimicrobial Properties : Related compounds have exhibited antimicrobial activities against both bacterial and fungal strains. The presence of lipophilic groups often enhances these activities .
Case Study 2: Enzyme Inhibition
Research on structurally related compounds has shown that they can selectively inhibit AChE and BChE. For example, one study reported an IC50 value for a similar compound against BChE at approximately 46.42 µM . This suggests that the compound's structural features might confer similar inhibitory properties.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues
Table 1: Structural Comparison of Pyrimidine-Trione Derivatives
- Key Observations :
- The target compound’s allyloxy-hydroxypropyl group distinguishes it from simpler 5-substituted pyrimidine-triones (e.g., indole- or benzyl-substituted derivatives) .
- Unlike 2-thiobarbiturates (e.g., buthalital), which exhibit puckered pyrimidine rings, the target compound’s pyrimidine core is likely planar, similar to other 1,3-dimethylpyrimidine-triones .
- The hydrazone bridge is a rare feature compared to the ether or alkyl linkages in anti-HIV pyrimidine-catechol-diethers (XIII, XIV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
